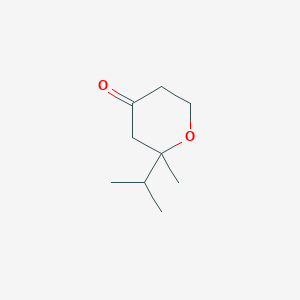
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-methyl-2-pentene with an acid catalyst can lead to the formation of the desired dihydropyran derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of specific catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted dihydropyran derivatives.
Scientific Research Applications
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dihydropyran derivatives.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze reactions involving dihydropyran derivatives. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other transformations that modify the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a five-membered ring containing one oxygen atom.
2,3-Dihydropyran: Another related compound with a six-membered ring but lacking the isopropyl and methyl substituents.
Uniqueness
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one is unique due to its specific substituents (isopropyl and methyl groups) and the presence of a ketone functional group
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yloxan-4-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(3)6-8(10)4-5-11-9/h7H,4-6H2,1-3H3 |
InChI Key |
RLNVAJHMPHWPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC(=O)CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


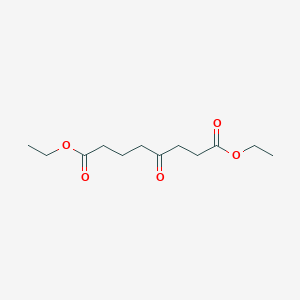
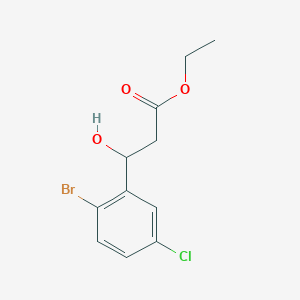
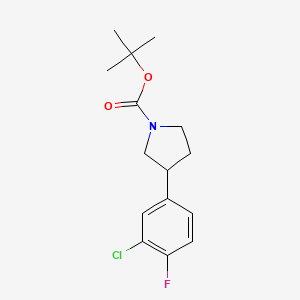
![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)
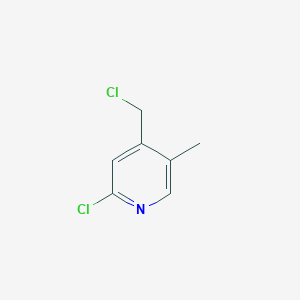
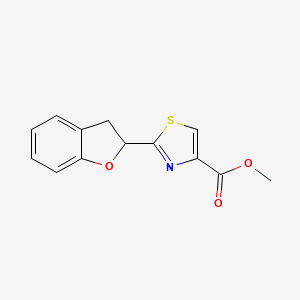

![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
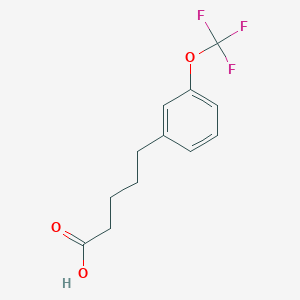
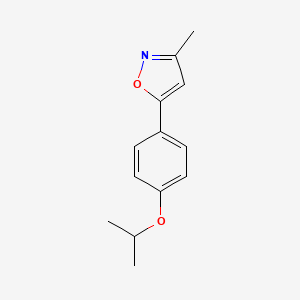
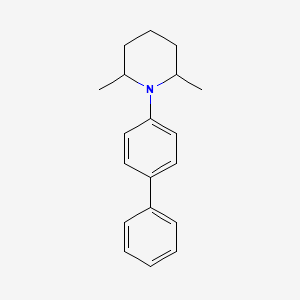
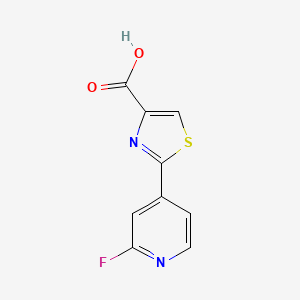
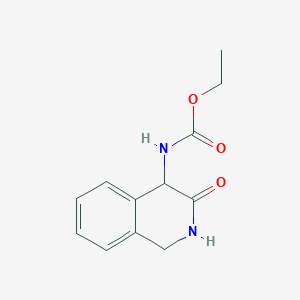
![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
